molecular formula C19H23ClN2O2 B4446399 N,N-diallyl-1-(2-chlorobenzoyl)-4-piperidinecarboxamide

N,N-diallyl-1-(2-chlorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4446399
M. Wt: 346.8 g/mol
InChI Key: OULOPXBRNTUTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-1-(2-chlorobenzoyl)-4-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It is a potent analgesic and has been used in medical research as a tool for studying the opioid receptor system. However, due to its high abuse potential, U-47700 has been classified as a Schedule I controlled substance in the United States.

Mechanism of Action

N,N-diallyl-1-(2-chlorobenzoyl)-4-piperidinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine and fentanyl. When N,N-diallyl-1-(2-chlorobenzoyl)-4-piperidinecarboxamide binds to this receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the analgesic and euphoric effects associated with opioid use.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diallyl-1-(2-chlorobenzoyl)-4-piperidinecarboxamide are similar to those of other opioids. It produces analgesia, sedation, and feelings of euphoria. However, it also has potential side effects such as respiratory depression, nausea, and constipation. In addition, N,N-diallyl-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been shown to have a high potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diallyl-1-(2-chlorobenzoyl)-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the opioid receptor system. However, its potential for abuse and dependence is a significant limitation, and researchers must take precautions to ensure that it is used safely and responsibly.

Future Directions

There are several potential future directions for research on N,N-diallyl-1-(2-chlorobenzoyl)-4-piperidinecarboxamide. One area of interest is the development of new opioid analgesics that have reduced potential for abuse and dependence. Another area of research is the study of the long-term effects of N,N-diallyl-1-(2-chlorobenzoyl)-4-piperidinecarboxamide use on the brain and other organs. Finally, there is a need for further research on the mechanisms of action of N,N-diallyl-1-(2-chlorobenzoyl)-4-piperidinecarboxamide and other opioids, which could lead to the development of new treatments for pain and addiction.

Scientific Research Applications

N,N-diallyl-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been used in scientific research to study the opioid receptor system. It has been shown to have high affinity for the mu-opioid receptor, which is the primary target for opioid analgesics. Studies have also investigated the effects of N,N-diallyl-1-(2-chlorobenzoyl)-4-piperidinecarboxamide on other opioid receptors, such as the delta and kappa receptors.

properties

IUPAC Name

1-(2-chlorobenzoyl)-N,N-bis(prop-2-enyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-3-11-21(12-4-2)18(23)15-9-13-22(14-10-15)19(24)16-7-5-6-8-17(16)20/h3-8,15H,1-2,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULOPXBRNTUTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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